molecular formula C27H25ClN4O B4750588 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline

4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline

Cat. No. B4750588
M. Wt: 457.0 g/mol
InChI Key: QIYTWYRDFRYMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and bacteria. It also exhibits activity against certain receptors in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline have been extensively studied. It has been found to exhibit potent activity against various cancer cell lines and bacterial strains. It also exhibits activity against certain receptors in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline in lab experiments include its potent activity against various cancer cell lines and bacterial strains. It also exhibits activity against certain receptors in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders. However, the limitations of using this compound include its limited solubility in water, which makes it difficult to use in certain experiments.

Future Directions

The future directions of research on 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline include the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential therapeutic applications in the treatment of various diseases. Other future directions include the investigation of its pharmacokinetic and pharmacodynamic properties and the development of more potent derivatives of this compound. Finally, the potential use of this compound as a tool for studying various biological processes also warrants further investigation.

Scientific Research Applications

The scientific research application of 4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline is diverse and includes various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(7-chloro-8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O/c1-19-24(28)10-9-22-23(16-25(30-26(19)22)21-8-5-11-29-17-21)27(33)32-14-12-31(13-15-32)18-20-6-3-2-4-7-20/h2-11,16-17H,12-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYTWYRDFRYMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4)C5=CN=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)[7-chloro-8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-[(4-benzyl-1-piperazinyl)carbonyl]-7-chloro-8-methyl-2-(3-pyridinyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.